

In Silico Modeling of 6-Phenyl-1H-indazole Binding: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenyl-1H-indazole

Cat. No.: B582258

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For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs. Its structural similarity to the purine core of ATP allows indazole-based molecules to effectively function as competitive inhibitors for a wide range of protein kinases. The addition of a phenyl group at the 6-position of the indazole ring creates a versatile platform for developing selective ligands that can target key proteins implicated in various disease pathways.

This technical guide provides a comprehensive overview of the in silico modeling approaches used to understand and predict the binding of **6-Phenyl-1H-indazole** derivatives to their primary protein targets. We will delve into the specific computational methodologies, summarize key quantitative binding data, and outline the associated experimental protocols for target validation.

Key Protein Targets for 6-Phenyl-1H-indazole Derivatives

Computational and experimental studies have identified several key protein families that are effectively modulated by **6-Phenyl-1H-indazole** and its analogs. The primary targets include Polo-Like Kinase 4 (PLK4), G-Protein Coupled Receptor 120 (GPR120), and Fibroblast Growth Factor Receptors (FGFRs).

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication and is crucial for proper mitotic progression.^{[1][2]} Its overexpression is documented in various cancers, making it a significant target for anticancer therapies.^[3] Derivatives of **6-Phenyl-1H-indazole**, such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and N-(1H-indazol-6-yl)benzenesulfonamides, have been developed as potent and selective PLK4 inhibitors.^{[3][4]}

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and is involved in glucose homeostasis, insulin sensitivity, and inflammation.^{[5][6]} This makes it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.^[6] A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists, demonstrating the scaffold's utility for this target.^[7]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, migration, and repair.^[8] Aberrant FGFR signaling is implicated in numerous cancers.^[9] Structure-based drug design has led to the development of 6-aryl-1H-indazole derivatives as potent inhibitors of FGFR1, FGFR2, and FGFR3.^{[8][10][11]}

In Silico Modeling Protocols

The rational design and optimization of **6-Phenyl-1H-indazole** derivatives heavily rely on a range of computational techniques to predict binding affinity and mode of action.

Molecular Docking

Molecular docking is a fundamental tool used to predict the preferred orientation and binding affinity of a ligand to its protein target.

General Protocol for Kinase Docking (PLK4, FGFR):

- Protein Preparation:

- Obtain the 3D crystal structure of the target kinase (e.g., PLK4, FGFR1) from the Protein Data Bank (PDB).
- Remove water molecules, ions, and co-crystallized ligands.
- Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).
- Define the binding site by creating a grid box centered on the co-crystallized ligand or key active site residues.
- Ligand Preparation:
 - Draw the 2D structure of the **6-Phenyl-1H-indazole** derivative.
 - Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.
- Docking Simulation:
 - Utilize docking software such as AutoDock Vina or Glide.
 - Run the simulation to generate multiple binding poses for the ligand.
 - Rank the poses based on their docking scores (e.g., kcal/mol), which estimate the binding affinity.
- Analysis:
 - Visualize the top-ranked poses to analyze key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket.[8]

Protocol for GPR120 Modeling:

Historically, the absence of a GPR120 crystal structure necessitated the use of homology modeling.[12][13][14]

- Homology Model Construction (if no crystal structure is available):

- Select suitable template structures from the PDB with good homology (e.g., β -adrenoceptors).[15]
- Use modeling software like Modeler to build the 3D structure of GPR120.
- Validate the model's quality using tools like Procheck and ProSA.[14]
- Docking with Experimental Structure:
 - With the recent availability of the cryo-EM structure of GPR120 (e.g., PDB ID: 8ID6), direct docking is now feasible and more accurate.[16]
 - Prepare the receptor and ligand as described in the kinase protocol.
 - Perform docking simulations, focusing on interactions with key residues like ARG99, which is crucial for agonist binding.[6][15]

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the stability of the ligand-protein complex over time and to gain deeper insights into the binding dynamics.

General Protocol:

- System Setup: The best-ranked docked complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
- Simulation: An MD engine (e.g., GROMACS, AMBER) is used to run the simulation for a specified time (e.g., 100 ns).
- Analysis: Trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[17]
- Binding Free Energy Calculation: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.[17]

Quantitative Data Summary

The following tables summarize the reported in vitro activity for various 6-aryl-1H-indazole derivatives against their respective targets. This data is crucial for validating the accuracy of in silico models (Structure-Activity Relationship, SAR).

Table 1: Inhibitory Activity of 6-Aryl-1H-indazole Derivatives against Protein Kinases

Compound Class	Target	IC ₅₀ / K _i (nM)	Reference
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (CFI-400437)	PLK4	0.6	[3]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)	PLK4	0.1	[3]
6-Aryl-1H-indazol-3-amine Derivative (9u)	FGFR1	3.3	[11]
6-Aryl-1H-indazol-3-amine Derivative (Hit Compound 9d)	FGFR1	15.0	[11]
Indazole-based Fragment	FGFR1	800 - 90,000	[8]

Table 2: Agonist Activity of Indazole-6-phenyl Derivatives against GPR120

Compound Class	Target	EC ₅₀ (nM)	Reference
Indazole-6-phenylcyclopropylcarboxylic Acid	GPR120	Data not specified in abstract	[7]
TUG-891 (Reference Agonist)	GPR120	43.7	[18]

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental assays.

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: ADP-Glo™ Kinase Assay

- **Reaction Setup:** Prepare serial dilutions of the test compound. In a multi-well plate, combine the kinase, its specific substrate, and ATP.
- **Initiation:** Add the test compound to the reaction mixture.
- **Incubation:** Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- **ATP Depletion:** Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
- **Signal Generation:** Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
- **Data Analysis:** Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

These assays determine the effect of the compound on the growth of cancer cell lines.

Protocol: MTT Assay

- **Cell Culture:** Plate cancer cells known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for PLK4) in a 96-well plate and allow them to adhere.

- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well. Viable cells will metabolize the yellow MTT into purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Data Analysis:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the concentration that causes 50% inhibition of cell growth (IC_{50}).

GPR120 Activation Assays

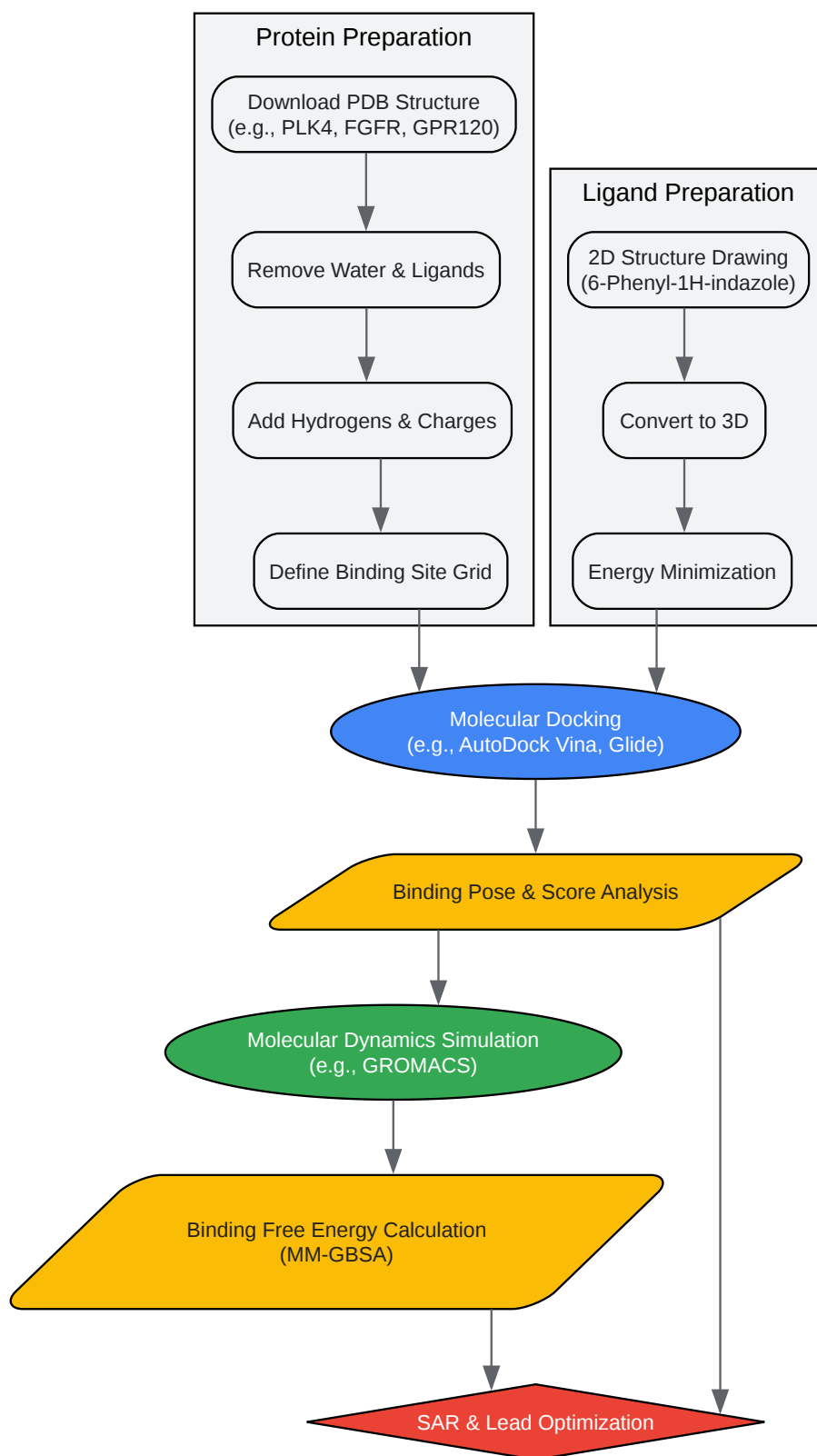
These assays measure the ability of a compound to activate the GPR120 receptor.

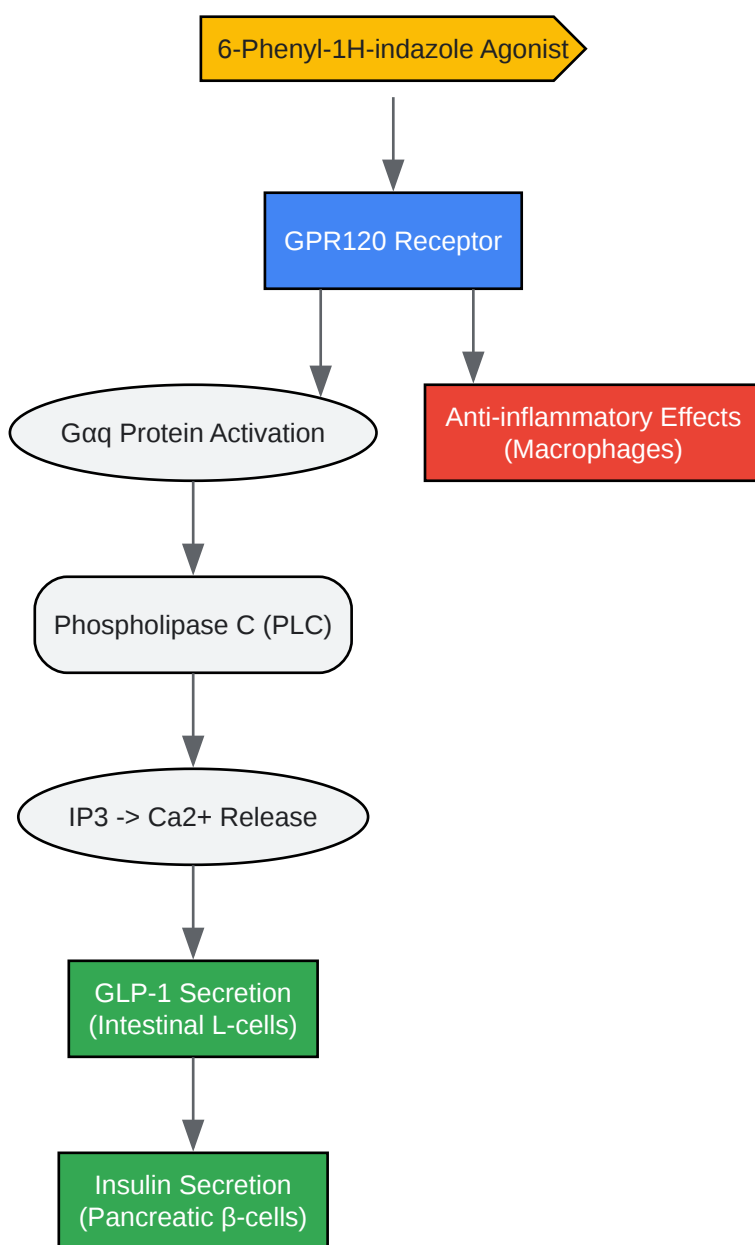
Protocol: Calcium Flux Assay

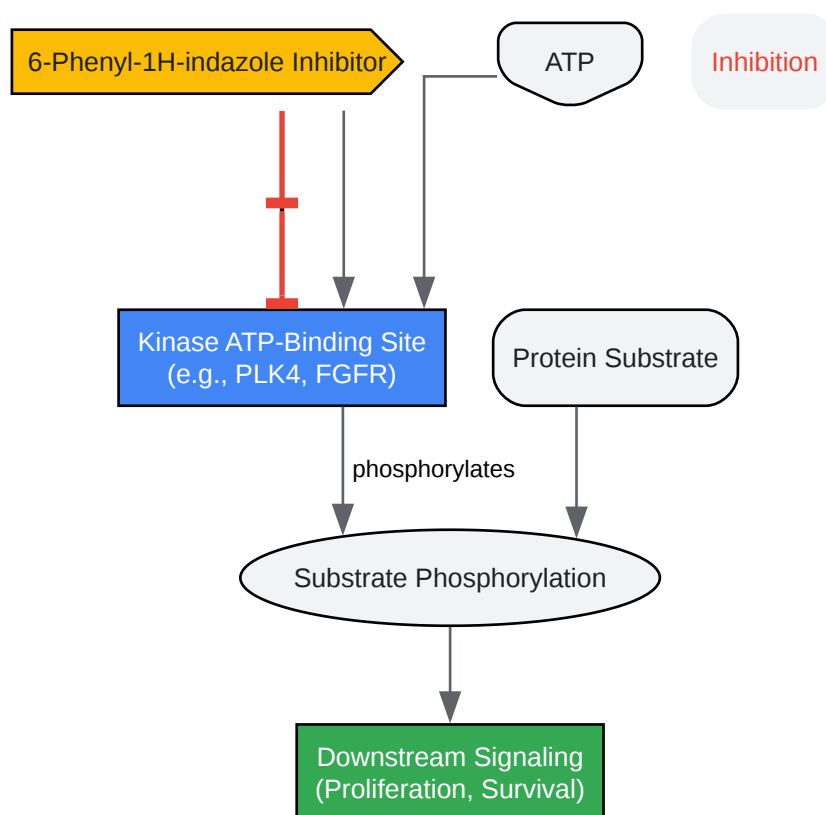
- **Cell Culture:** Use cells engineered to express GPR120 (e.g., CHO cells).
- **Compound Treatment:** Add the test compound to the cells.
- **Mechanism:** GPR120 activation leads to an increase in intracellular calcium ($[Ca^{2+}]_i$).
- **Detection:** Use a calcium-sensitive fluorescent dye to measure the change in intracellular calcium levels.
- **Data Analysis:** The increase in fluorescence is proportional to receptor activation. Determine the half-maximal effective concentration (EC_{50}) from the dose-response curve.[\[18\]](#)

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.







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